molecular formula C23H23NO6 B557469 Fmoc-Glu(OAll)-OH CAS No. 133464-46-7

Fmoc-Glu(OAll)-OH

Cat. No.: B557469
CAS No.: 133464-46-7
M. Wt: 409.4 g/mol
InChI Key: LRBARFFNYOKIAX-FQEVSTJZSA-N
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Description

Fmoc-Glu(OAll)-OH: , also known as N-α-Fmoc-L-glutamic acid α-allyl ester, is a derivative of glutamic acid. It is commonly used in the field of peptide synthesis, particularly in the solid-phase synthesis of peptides. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an allyl ester group, which provide orthogonal protection during peptide synthesis .

Biochemical Analysis

Biochemical Properties

Fmoc-Glu(OAll)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. The Fmoc group serves as a protective group for the amino terminus, preventing unwanted reactions during peptide synthesis. The glutamate group can form amide bonds with other amino acids, while the OAll group provides additional stability and specificity to the reactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the secretion of anabolic hormones and the supply of fuel during exercise. Additionally, it can impact mental performance during stress-related tasks and prevent exercise-induced muscle damage. These effects are attributed to its role as an ergogenic supplement, enhancing physical and mental performance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The Fmoc group binds to the amino terminus of peptides, protecting it from unwanted reactions. The glutamate group forms amide bonds with other amino acids, facilitating peptide bond formation. The OAll group provides additional stability and specificity to the reactions, ensuring the desired peptide structure is achieved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under specific storage conditions, such as -20°C for up to three years in powder form and up to six months in solution form at -80°C. Repeated freeze-thaw cycles can lead to degradation and reduced efficacy. Long-term studies have shown that this compound maintains its stability and functionality when stored properly .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance physical and mental performance without adverse effects. At higher doses, toxic effects such as muscle damage and metabolic disturbances have been observed. It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes and cofactors involved in peptide synthesis, influencing metabolic flux and metabolite levels. The compound’s role in enhancing anabolic hormone secretion and fuel supply during exercise further highlights its involvement in metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions ensure its proper localization and accumulation in target tissues, enhancing its efficacy in peptide synthesis and other biochemical processes .

Subcellular Localization

This compound exhibits specific subcellular localization, directed by targeting signals and post-translational modifications. These mechanisms ensure its proper distribution within cellular compartments, facilitating its role in peptide synthesis and other biochemical reactions. The compound’s localization within specific organelles enhances its functionality and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-Glu(OAll)-OH is typically synthesized through a series of chemical reactions involving the protection of the amino and carboxyl groups of glutamic acid. The synthesis begins with the protection of the amino group using the Fmoc group, followed by the esterification of the carboxyl group with allyl alcohol. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent control over reaction conditions and purification steps. The use of solid-phase synthesis techniques allows for efficient production of the compound .

Scientific Research Applications

Chemistry: Fmoc-Glu(OAll)-OH is widely used in the synthesis of cyclic peptides and

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6/c1-2-13-29-21(25)12-11-20(22(26)27)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,26,27)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBARFFNYOKIAX-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427066
Record name Fmoc-Glu(OAll)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133464-46-7
Record name Fmoc-Glu(OAll)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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